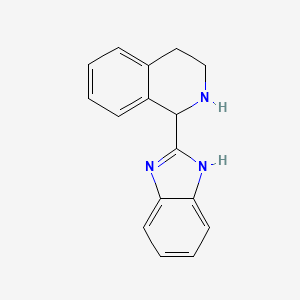

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBOWFNYTXFRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Experimental Protocol:

- Neutralization : 3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride is neutralized with triethylamine (Et₃N) to free the amine.

- Condensation : The free amine reacts with glyoxylic acid monohydrate in ethanol under reflux, yielding the tetrahydroisoquinoline intermediate.

- Isolation : The product is purified via silica gel chromatography (30–40% ethyl acetate/hexane), achieving yields of ~71%.

Key Data :

- 1H NMR (400 MHz, DMSO-d₆) : δ 7.22–7.36 (m, 2H, ArH), 2.66–2.79 (m, 2H, CH₂).

- 13C NMR (101 MHz, DMSO-d₆) : δ 112.05 (C-Ar), 119.72 (CH₂).

Benzimidazole Ring Formation via Cyclization

The benzimidazole moiety is introduced through a high-temperature cyclization reaction between o-phenylenediamine and a tetrahydroisoquinoline derivative bearing a reactive carbonyl group (e.g., ketone or ester). Polyphosphoric acid (PPA) serves as both catalyst and solvent, enabling dehydration and cyclization.

Experimental Protocol:

- Reaction Setup : A mixture of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (0.1 g, 0.49 mmol), o-phenylenediamine (0.08 g, 0.74 mmol), and PPA (~5 g) is heated at 250°C for 6 hours.

- Workup : The reaction mixture is basified with KOH (pH 8–10), extracted with ethyl acetate, and purified via silica gel chromatography (10–50% ethyl acetate/hexane).

- Yield : 21% (27 mg).

Key Data :

- 1H NMR (400 MHz, MeOD-d₄) : δ 7.19 (d, J = 2.5 Hz, 1H), 7.27–7.38 (m, 3H).

- Challenges : Low yields due to competing side reactions and degradation at elevated temperatures.

Functional Group Interconversion and Derivatization

Intermediate functionalization is critical for introducing solubility or reactivity handles. For example, tert-butyl bromoacetate is used to install a protected carboxylic acid side chain, which is later deprotected for conjugation.

Experimental Protocol:

- Alkylation : Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate reacts with tert-butyl bromoacetate in THF under basic conditions (K₂CO₃), yielding the tert-butyl ester derivative (94% yield).

- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, yielding the free carboxylic acid (64% yield).

Key Data :

Oxidative Aromatization Avoidance

Unlike isoquinoline syntheses, the tetrahydroisoquinoline core must remain non-aromatized. This necessitates avoiding strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) , which are typically used for dehydrogenation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for structural confirmation:

- 1H NMR : Distinctive signals for aromatic protons (δ 7.1–8.7 ppm) and aliphatic CH₂ groups (δ 2.5–3.3 ppm).

- 13C NMR : Peaks corresponding to sp² carbons (110–130 ppm) and ester carbonyls (165–170 ppm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Pictet-Spengler | 71 | Glyoxylic acid, Et₃N | High regioselectivity | Requires neutralization step |

| PPA Cyclization | 21 | o-Phenylenediamine | Direct benzimidazole formation | Low yield, harsh conditions |

| Alkylation/Deprotection | 94 | tert-Butyl bromoacetate | Introduces functional handles | Multi-step, purification challenges |

Industrial and Environmental Considerations

- Scale-Up Challenges : High-temperature PPA cyclization is energy-intensive and generates corrosive waste.

- Green Chemistry Alternatives : Exploring ionic liquids or microwave-assisted reactions could improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the benzimidazole moiety to its dihydro form.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole and tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydroisoquinoline structure may interact with neurotransmitter systems, influencing neurological functions. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent-Driven Pharmacological Profiles

Key structural analogs and their biological activities are compared below:

*THIQ = 1,2,3,4-Tetrahydroisoquinoline

Structural and Functional Contrasts

- Benzodiazolyl vs. Benzotriazolyl/Tetrazolyl Groups :

The benzodiazolyl group in the target compound differs from benzotriazolyl () or tetrazolyl () substituents in electronic and steric properties. Benzotriazolyl derivatives (e.g., Compounds 3c, 3d) are synthesized via AlCl3-mediated reactions and may exhibit distinct pharmacokinetic profiles due to altered solubility and metabolic stability . - N-Methylation Effects: N-Methylation of THIQ derivatives () generates neurotoxic metabolites via MAO-B oxidation, akin to MPTP’s mechanism in Parkinsonism . In contrast, the non-methylated benzodiazolyl analog is unlikely to share this neurotoxicity, suggesting divergent therapeutic applications.

- Sigma-2 Receptor Ligands : Compounds like F397 () demonstrate that substituent bulk and hydrophobicity (e.g., fluorophenyl-indole) are critical for MRP1 modulation. The benzodiazolyl group’s planar structure may favor different target engagements, such as kinase inhibition .

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the synthesis, biological mechanisms, and relevant case studies concerning this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H10N2

- Molecular Weight : 198.22 g/mol

- IUPAC Name : 1-(1H-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

This compound features a benzodiazole moiety fused with a tetrahydroisoquinoline structure, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may influence neurotransmitter systems and exhibit neuroprotective properties.

Potential Mechanisms Include :

- Dopaminergic Modulation : Similar compounds have been shown to affect dopamine signaling pathways. For instance, the related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) was found to induce dopaminergic cell death through apoptotic pathways in neuronal models .

- Antioxidant Activity : Some studies suggest that derivatives of tetrahydroisoquinoline possess antioxidant properties that could mitigate oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Neurotoxicity Studies :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

Basic Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for tetrahydroisoquinoline derivatives (CAS 13605-95-3) .

How can computational methods predict the bioactivity of benzodiazol-tetrahydroisoquinoline hybrids?

Advanced Question

- Molecular docking : Screen against target proteins (e.g., carbonic anhydrases, kinases) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed antibacterial/antifungal activities, as seen in pyrazolino-carbazole derivatives .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties .

What strategies optimize N- and C1-functionalization of tetrahydroisoquinoline derivatives?

Advanced Question

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yields in Ullmann-type couplings .

- Temperature control : Lower temperatures (0–5°C) mitigate side reactions during acylation steps .

What pharmacological mechanisms are associated with benzodiazol-tetrahydroisoquinoline derivatives?

Basic Question

- Enzyme inhibition : Benzimidazole moieties inhibit histamine H₂ receptors or carbonic anhydrases, as seen in anti-ulcer agents .

- DNA intercalation : Planar aromatic systems (e.g., isoquinoline cores) may disrupt microbial DNA replication, explaining antifungal activity .

How are novel annelated heterocycles synthesized from tetrahydroisoquinoline precursors?

Advanced Question

- Stepwise annelation : Combine tetrahydroisoquinoline with isoxazolo/pyrazolino units via hydrazine or hydroxylamine treatment, followed by cyclodehydration (e.g., 4,5-dihydroisoxazolo-carbazole synthesis) .

- Microwave-assisted synthesis : Reduce reaction times from 24h to 2h for imidazolidinone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.